3-chloro-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
3-chloro-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro and methyl group, and an oxazolo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multi-step organic synthesis. The key steps include:
Formation of the oxazolo[4,5-b]pyridine moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the chloro and methyl groups on the benzamide core.
Coupling reactions: The final step involves coupling the oxazolo[4,5-b]pyridine moiety with the substituted benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of the chloro group, nucleophilic substitution reactions can occur.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: The benzamide and oxazolo[4,5-b]pyridine moieties can participate in coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution could lead to the replacement of the chloro group with another substituent.
Scientific Research Applications
3-chloro-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of similar compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxazolo[4,5-b]pyridine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- 3-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-3-ylphenyl)benzamide
Uniqueness
3-chloro-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the oxazolo[4,5-b]pyridine moiety. This gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H16ClN3O2 |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
3-chloro-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H16ClN3O2/c1-12-5-7-14(10-16(12)22)20(26)24-17-11-15(8-6-13(17)2)21-25-19-18(27-21)4-3-9-23-19/h3-11H,1-2H3,(H,24,26) |
InChI Key |
YKCLUAUBOKVUSG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
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